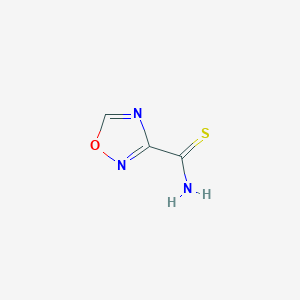
1,2,4-Oxadiazole-3-carbothioamide
Vue d'ensemble
Description
1,2,4-Oxadiazole-3-carbothioamide is a heterocyclic compound containing an oxadiazole ring with a carbothioamide group attached.
Applications De Recherche Scientifique
1,2,4-Oxadiazole-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
Target of Action
1,2,4-Oxadiazole-3-carbothioamide has been identified to primarily target VEGFR-2 , a key player in tumor angiogenesis and metastasis . It also targets Rpn6 , a subunit of the 26S proteasome .
Mode of Action
The compound interacts with its targets, leading to significant changes. It binds to VEGFR-2 tyrosine kinase, potentially inhibiting its activity . It also binds to Rpn6, blocking the assembly of the 26S proteasome and the subsequent degradation of ubiquitinated Nrf2 .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. By inhibiting VEGFR-2, it disrupts the signaling pathway required for tumor angiogenesis and metastasis . By blocking the assembly of the 26S proteasome, it prevents the degradation of ubiquitinated Nrf2 , thereby activating the Nrf2 pathway, which plays a crucial role in protecting cells and tissues from oxidative, electrophilic, and exogenous microbial stimulation .
Result of Action
The action of this compound results in molecular and cellular effects. It causes cell cycle arrest at the G2/M phase and induces the extrinsic and endoplasmic reticulum apoptosis pathways . This leads to a decrease in tumor angiogenesis and metastasis, providing a therapeutic effect against cancer .
Analyse Biochimique
Biochemical Properties
1,2,4-Oxadiazole-3-carbothioamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola . These interactions are primarily due to the compound’s ability to bind to specific sites on the bacterial enzymes, inhibiting their function and thus preventing the growth of the bacteria.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, the compound disrupts normal metabolic processes, leading to cell death. Additionally, it has been observed to alter gene expression patterns, which can have downstream effects on cellular function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. This binding can lead to changes in gene expression, which in turn affects cellular processes. For instance, the compound’s interaction with bacterial enzymes results in the inhibition of essential metabolic pathways, leading to the death of the bacterial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity. At high doses, it can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, the compound’s inhibition of bacterial enzymes disrupts normal metabolic pathways, leading to the accumulation of toxic metabolites and cell death .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. These interactions can influence the compound’s efficacy and toxicity, as well as its overall distribution within the organism .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action. For instance, the compound may localize to the bacterial cell membrane, where it interacts with membrane-bound enzymes and disrupts cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazole-3-carbothioamide can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with carboxylic acid derivatives under dehydrating conditions . Another method includes the reaction of amidoxime with carbon disulfide, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxadiazole derivatives.
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole-3-carbothioamide can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its broad spectrum of biological activities and applications in drug discovery.
1,3,4-Oxadiazole: Widely studied for its antimicrobial and anticancer properties.
1,2,5-Oxadiazole: Less common but still of interest for its unique chemical properties.
Propriétés
IUPAC Name |
1,2,4-oxadiazole-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-2(8)3-5-1-7-6-3/h1H,(H2,4,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQHJTHMNXYPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389212 | |
| Record name | 1,2,4-oxadiazole-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39512-80-6 | |
| Record name | 1,2,4-oxadiazole-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)
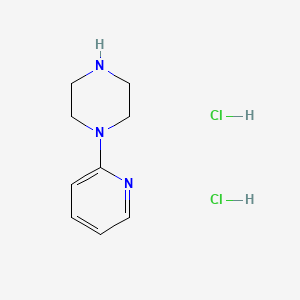
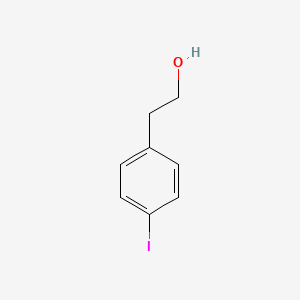
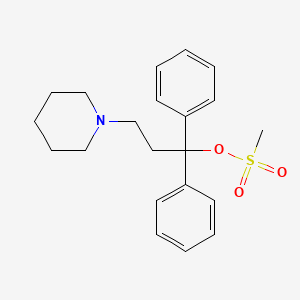
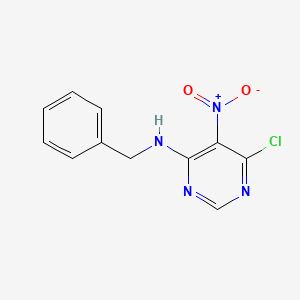
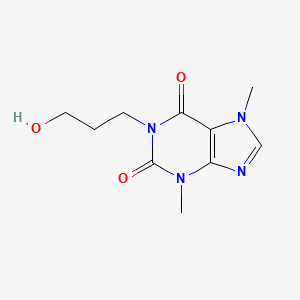
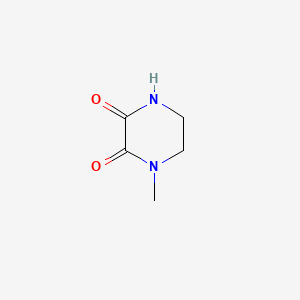
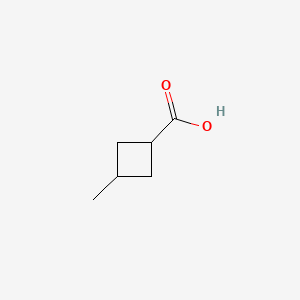

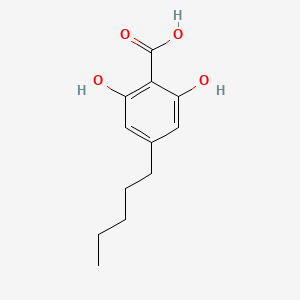
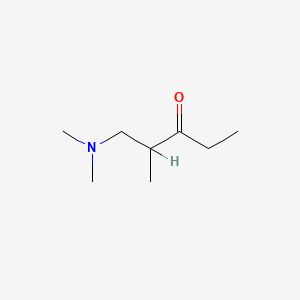
![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)

